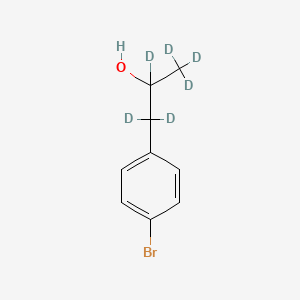

1-(4-Bromophenyl)-2-propanol-d6

説明

1-(4-Bromophenyl)-2-propanol-d6 is a deuterated organic compound featuring a bromophenyl group attached to a propanol backbone, where six hydrogen atoms are replaced with deuterium isotopes. This deuteration significantly impacts its physicochemical and pharmacokinetic properties, making it valuable in drug development, metabolic studies, and analytical chemistry. The bromophenyl moiety enhances lipophilicity and influences binding interactions, while the deuterated propanol group may improve metabolic stability compared to non-deuterated analogs .

特性

分子式 |

C9H11BrO |

|---|---|

分子量 |

221.12 g/mol |

IUPAC名 |

1-(4-bromophenyl)-1,1,2,3,3,3-hexadeuteriopropan-2-ol |

InChI |

InChI=1S/C9H11BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3/i1D3,6D2,7D |

InChIキー |

PTJSRXRFTTYPFF-UUASTNDZSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)Br)O |

正規SMILES |

CC(CC1=CC=C(C=C1)Br)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-propanol-d6 can be synthesized through several methods. One common approach involves the bromination of acetophenone followed by reduction and deuteration. The process typically includes:

Bromination: Acetophenone is brominated using bromine in the presence of a catalyst like iron(III) bromide to yield 4-bromoacetophenone.

Industrial Production Methods: Industrial production of 1-(4-Bromophenyl)-2-propanol-d6 follows similar synthetic routes but on a larger scale. The process involves:

Large-scale bromination: using automated reactors to ensure consistent quality and yield.

Efficient reduction: techniques to convert 4-bromoacetophenone to 1-(4-bromophenyl)-2-propanol.

Deuteration: using high-purity deuterated reagents to achieve the desired isotopic labeling.

化学反応の分析

Types of Reactions: 1-(4-Bromophenyl)-2-propanol-d6 undergoes various chemical reactions, including:

Reduction: Further reduction can yield 1-(4-bromophenyl)-2-propanol-d6 from its ketone form.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.

Major Products:

Oxidation: 1-(4-Bromophenyl)-2-propanone.

Reduction: 1-(4-Bromophenyl)-2-propanol-d6.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

1-(4-Bromophenyl)-2-propanol-d6 has several applications in scientific research:

NMR Spectroscopy: Its deuterated form is valuable in NMR studies to reduce background signals and enhance spectral clarity.

Pharmaceutical Research: It serves as a precursor in the synthesis of various pharmacologically active compounds.

Isotopic Labeling: Used in metabolic studies to trace the pathways of drug metabolism and distribution.

Chemical Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.

作用機序

The mechanism of action of 1-(4-Bromophenyl)-2-propanol-d6 depends on its application. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the structural elucidation of organic compounds. In pharmaceutical research, it acts as a building block for synthesizing drugs, where its bromine atom can be substituted to introduce various functional groups .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural Comparison of Selected Bromophenyl Derivatives

| Compound Name | CAS RN | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 1-(4-Bromophenyl)-2-propanol-d6 | N/A | C₉H₅D₆BrO | Deuterated propanol chain, linear structure |

| 2-(4-Bromophenyl)-2-methylpropan-1-ol | 32454-37-8 | C₁₀H₁₃BrO | Branched methyl group on propanol chain |

| 1-(4-Bromophenyl)cyclopropanol | 109240-30-4 | C₉H₉BrO | Cyclopropanol ring instead of propanol |

| 6-Bromo-2,3-dihydro-1H-inden-1-ol | 75476-86-7 | C₉H₉BrO | Indenol backbone fused with aromatic ring |

| 1-(4-Bromophenyl)cyclopropane-1-carbonitrile | 477334-41-1 | C₁₀H₇BrN | Carbonitrile substituent, cyclopropane ring |

Key Observations :

- Branching vs. Linearity: 2-(4-Bromophenyl)-2-methylpropan-1-ol (CAS 32454-37-8) exhibits a branched methyl group, which reduces polarity and may lower solubility in polar solvents compared to the linear propanol-d6 structure .

- Ring Systems: Cyclopropanol (CAS 109240-30-4) and indenol (CAS 75476-86-7) derivatives introduce steric constraints and altered electronic properties, affecting reactivity and binding affinity in biological systems .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | 1-(4-Bromophenyl)-2-propanol-d6 | 2-(4-Bromophenyl)-2-methylpropan-1-ol | 1-(4-Bromophenyl)cyclopropanol |

|---|---|---|---|

| Molecular Weight (g/mol) | ~243.1 | 229.11 | 213.07 |

| LogP (Predicted) | ~2.8 | 3.1 | 2.5 |

| Boiling Point (°C) | ~280–300 | 290–310 | 260–280 |

| Solubility (Water) | Low | Very Low | Moderate |

Key Observations :

- Deuteration Impact: The higher molecular weight of the deuterated compound may slightly reduce volatility compared to non-deuterated analogs.

- Solubility Trends: Cyclopropanol derivatives (e.g., CAS 109240-30-4) exhibit moderate water solubility due to the strained ring enhancing polarity, whereas branched analogs (CAS 32454-37-8) are less soluble .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。